molecular formula C16H23N3O B4578781 N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide

N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide

Cat. No.: B4578781
M. Wt: 273.37 g/mol
InChI Key: JFMWDCIZWBWCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of the hexahydropyrrolo[1,2-a]pyrazine moiety in its structure makes it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the hexahydropyrrolo[1,2-a]pyrazine core, which can be achieved through cyclization reactions involving appropriate precursors. The benzyl group is then introduced via a nucleophilic substitution reaction, and the acetamide group is added through acylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production while maintaining quality control .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied. Research has shown that it can affect quorum sensing in bacteria, thereby inhibiting biofilm formation and reducing virulence .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of hexahydropyrrolo[1,2-a]pyrazine, such as:

Uniqueness

N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c20-16(17-11-14-5-2-1-3-6-14)13-18-9-10-19-8-4-7-15(19)12-18/h1-3,5-6,15H,4,7-13H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMWDCIZWBWCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide
Reactant of Route 5
N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.